molecular formula C9H7F2N3 B6285468 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine CAS No. 1188285-04-2

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine

Cat. No. B6285468
CAS RN: 1188285-04-2
M. Wt: 195.2
InChI Key:
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Description

1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine, also known as 2,6-Difluorophenyl-Pyrazolamine, is a compound that has been used in a variety of scientific research applications. It is a fluorinated aromatic amine that has been used in a variety of organic synthesis reactions. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Furthermore, it has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

1-(1-(2,6-difluorophenyl)-1H-pyrazol-5-aminephenyl)-1H-pyrazol-5-amine has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds. Furthermore, it has been used in the synthesis of a variety of fluorescent dyes.

Mechanism of Action

1-(1-(2,6-difluorophenyl)-1H-pyrazol-5-aminephenyl)-1H-pyrazol-5-amine acts as a nucleophilic reagent in organic synthesis reactions. It can react with a variety of electrophiles, including aldehydes, ketones, and other compounds. It can also react with aromatic compounds to form heterocyclic compounds.
Biochemical and Physiological Effects
1-(1-(2,6-difluorophenyl)-1H-pyrazol-5-aminephenyl)-1H-pyrazol-5-amine has been studied for its potential biochemical and physiological effects. Studies have shown that it has anti-inflammatory and anti-bacterial properties. It has also been studied for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Furthermore, it has been studied for its potential to act as an inhibitor of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

1-(1-(2,6-difluorophenyl)-1H-pyrazol-5-aminephenyl)-1H-pyrazol-5-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also a relatively stable compound, which makes it suitable for use in a variety of synthetic reactions. Furthermore, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine in laboratory experiments. For example, it can be difficult to purify the compound, which can lead to contamination of the reaction products. Furthermore, it can react with a variety of other compounds, which can lead to side reactions and unwanted products.

Future Directions

1-(1-(2,6-difluorophenyl)-1H-pyrazol-5-aminephenyl)-1H-pyrazol-5-amine has a variety of potential future applications. One potential future application is in the synthesis of novel pharmaceuticals and agrochemicals. It could also be used in the synthesis of fluorescent dyes for use in imaging and diagnostics. Furthermore, it could be used in the synthesis of heterocyclic compounds for use in catalysis and other reactions. Finally, it could be used in the development of new inhibitors of enzymes and cancer cell lines.

Synthesis Methods

1-(1-(2,6-difluorophenyl)-1H-pyrazol-5-aminephenyl)-1H-pyrazol-5-amine can be synthesized through a variety of methods. One method involves the reaction of 2,6-difluorobenzaldehyde with ethylenediamine to form an intermediate, which is then reacted with hydrazine hydrate to form the desired product. Another method involves the reaction of 2,6-difluoroaniline with hydrazine hydrate to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine involves the reaction of 2,6-difluoroaniline with ethyl acetoacetate followed by cyclization with hydrazine hydrate.", "Starting Materials": [ "2,6-difluoroaniline", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2,6-difluoroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(2,6-difluorophenyl)-3-oxobut-1-en-1-yl acetate.", "Step 2: The resulting intermediate is then treated with hydrazine hydrate to undergo cyclization and form 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine.", "Step 3: The product is then purified through recrystallization or column chromatography." ] }

CAS RN

1188285-04-2

Product Name

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine

Molecular Formula

C9H7F2N3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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